molecular formula C28H27N3O2 B12180460 3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B12180460
M. Wt: 437.5 g/mol
InChI Key: CTMVMVAJAQUAMZ-UHFFFAOYSA-N
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Description

3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the benzyloxy group and the propanamide side chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(benzyloxy)-1H-indol-3-yl]ethanone
  • 2-(5-(benzyloxy)-1H-indol-3-yl)acetic acid
  • 2-ethyl-5-(1H-indol-3-yl)oxazole

Uniqueness

Compared to similar compounds, 3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide stands out due to its unique structural features, such as the presence of both benzyloxy and propanamide groups. These structural elements may contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C28H27N3O2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenylmethoxyindol-1-yl)propanamide

InChI

InChI=1S/C28H27N3O2/c32-28(29-15-12-23-19-30-26-9-5-4-8-25(23)26)14-17-31-16-13-22-18-24(10-11-27(22)31)33-20-21-6-2-1-3-7-21/h1-11,13,16,18-19,30H,12,14-15,17,20H2,(H,29,32)

InChI Key

CTMVMVAJAQUAMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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